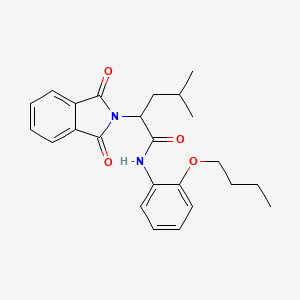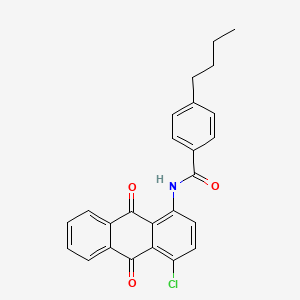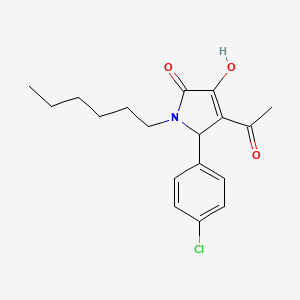![molecular formula C20H12FNO3S B5197619 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is commonly referred to as "FTY720" and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of FTY720 involves the modulation of sphingosine-1-phosphate (S1P) receptors. This modulation leads to the sequestration of lymphocytes in lymphoid tissues, thereby preventing their migration to sites of inflammation. This mechanism of action has been found to be effective in preventing the activation of T cells and the subsequent development of autoimmune responses.
Biochemical and Physiological Effects:
FTY720 has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. These effects include the modulation of cytokine production, the inhibition of lymphocyte migration, and the prevention of T cell activation. FTY720 has also been found to have potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages for use in lab experiments, including its ability to modulate the immune system and its potential as a treatment for autoimmune diseases. However, there are also limitations to the use of FTY720 in lab experiments, including its potential toxicity and the need for further investigation into its long-term effects.
Orientations Futures
There are several potential future directions for research into FTY720, including its use as a treatment for neurodegenerative diseases, its potential as an immunosuppressant, and its use in the prevention of organ rejection in transplant patients. Further investigation is also needed to determine the long-term effects of FTY720 and to develop more effective methods of synthesizing and administering the compound.
Méthodes De Synthèse
The synthesis of FTY720 involves several steps, including the condensation of 4-fluorobenzaldehyde with 2-furylacetic acid to form the intermediate compound 5-(4-fluorophenyl)-2-furylmethanol. This intermediate is then reacted with thionyl chloride to form the corresponding chloromethyl compound, which is further reacted with 3-phenyl-1,3-thiazolidine-2,4-dione to form FTY720.
Applications De Recherche Scientifique
FTY720 has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's potential as an immunosuppressant. FTY720 has been found to be effective in preventing organ rejection in transplant patients and has also been shown to have potential as a treatment for autoimmune diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(23)22(20(24)26-18)15-4-2-1-3-5-15/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKHXXHYHSOAL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)
